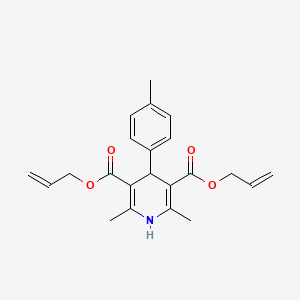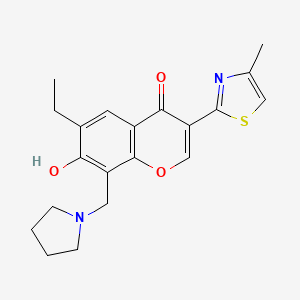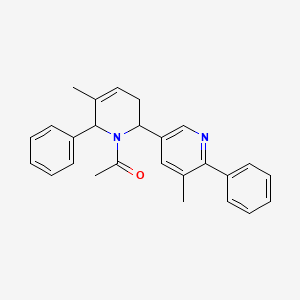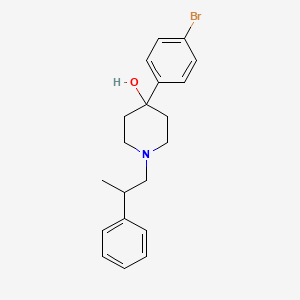
diallyl 2,6-dimethyl-4-(4-methylphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of DHP derivatives, including compounds similar to diallyl 2,6-dimethyl-4-(4-methylphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate, often employs the Hantzsch synthesis or its variations. This involves the condensation of β-keto esters with aldehydes and ammonia or an equivalent amine. For instance, Zhang et al. (2009) reported the synthesis of a structurally related DHP via Hantzsch condensation promoted by microwave irradiation under solvent-free conditions, indicating a method that could potentially be adapted for the synthesis of the compound (Zhang, Pan, & Liu, 2009).
Molecular Structure Analysis
The molecular structure of DHP derivatives is characterized by the 1,4-dihydro-2,6-dimethylpyridine core, which can be further substituted at various positions to achieve desired properties. The structural elucidation often involves spectroscopic methods such as NMR, IR, and sometimes X-ray crystallography for absolute configuration determination. Sobolev et al. (2002) demonstrated the use of X-ray crystallography in establishing the absolute configuration of a closely related compound, highlighting the approaches that could be used for molecular structure analysis of the target compound (Sobolev et al., 2002).
Chemical Reactions and Properties
DHPs are known for their reactivity towards oxidation, reduction, and various other chemical transformations that allow for the modification of their structure and the introduction of new functional groups. The work by Silaichev et al. (2011) on the spiro heterocyclization of a DHP derivative illustrates the type of chemical reactions these compounds can undergo, providing insights into their reactivity and functional group compatibility (Silaichev, Chudinova, & Maslivets, 2011).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystallinity of DHP derivatives can vary significantly depending on their substitution pattern. These properties are crucial for understanding the compound's behavior in biological systems, its formulation into drugs, and its handling in a laboratory setting. Although specific data on the target compound may not be readily available, studies on related DHPs provide a basis for predicting its physical properties.
Chemical Properties Analysis
The chemical properties of DHP derivatives, including their stability, pKa, and lipophilicity, are influenced by their structural elements. The presence of electron-donating or withdrawing groups can significantly affect these properties, impacting their biological activity and interaction with biological membranes. Research on DHPs, such as the studies by Peri et al. (2000) on the synthesis and characterization of chiral DHP derivatives, offers insights into how structural variations affect chemical properties (Peri, Padmanabhan, Rutledge, Singh, & Triggle, 2000).
作用机制
未来方向
属性
IUPAC Name |
bis(prop-2-enyl) 2,6-dimethyl-4-(4-methylphenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4/c1-6-12-26-21(24)18-15(4)23-16(5)19(22(25)27-13-7-2)20(18)17-10-8-14(3)9-11-17/h6-11,20,23H,1-2,12-13H2,3-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGRWNCJFOCTHSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(=C(NC(=C2C(=O)OCC=C)C)C)C(=O)OCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B5103399.png)


![2-(2-methoxyphenyl)-N-[4-(trifluoromethyl)benzyl]ethanamine](/img/structure/B5103415.png)


![N-[(2-methoxyphenoxy)acetyl]alanine](/img/structure/B5103432.png)
![dimethyl 5-{[phenyl(phenylthio)acetyl]amino}isophthalate](/img/structure/B5103446.png)
![2-{[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5103452.png)



![2-[(2-chlorobenzyl)thio]-N-(1-phenylethyl)acetamide](/img/structure/B5103501.png)